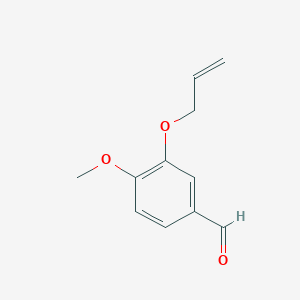

3-Allyloxy-4-methoxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-3-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDYMKBALKOCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336501 | |

| Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18075-40-6 | |

| Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 3-Allyloxy-4-methoxybenzaldehyde

Introduction: A Molecule of Latent Potential

In the landscape of organic synthesis, certain molecular scaffolds emerge as exceptionally valuable due to their inherent reactivity and versatility. 3-Allyloxy-4-methoxybenzaldehyde, a derivative of isovanillin, is one such compound. While structurally unassuming, its strategic combination of an aldehyde, a methoxy group, and a reactive allyloxy functionality makes it a cornerstone intermediate in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers and professionals in drug development and chemical synthesis. Its utility extends from the fragrance industry to the intricate construction of bioactive compounds and pharmaceuticals, underscoring the significance of this versatile building block.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically encountered as an oil or a low-melting solid.[2] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18075-40-6[3] |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(allyloxy)-4-methoxybenzaldehyde |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Oil | [2] |

| Boiling Point | 137-150 °C at 1.5 mbar | PrepChem.com |

| Purity | >95% | [2] |

Synthesis of this compound: An Experimental Protocol

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This straightforward allylation reaction provides high yields of the desired product.

Experimental Protocol: Allylation of Isovanillin

This protocol is adapted from established synthetic procedures.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin (1.0 eq) in anhydrous acetone.

-

To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting crude residue can be purified by vacuum distillation to yield pure this compound.[3]

Caption: Mechanism of the aromatic Claisen rearrangement.

This rearrangement is typically carried out by heating the substrate in a high-boiling solvent. The resulting ortho-allyl phenol is a valuable intermediate for the synthesis of various natural products and bioactive molecules.

Aldehyde Group Transformations

The aldehyde functionality of this compound serves as a handle for a wide range of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain and the formation of alkenes.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. Its role as a precursor to substituted benzaldehydes makes it a valuable starting material in medicinal chemistry. For instance, derivatives of this scaffold have been investigated for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases.

Safety and Handling

[3]Diagram 3: Laboratory Safety Workflow

Caption: Recommended safety procedures for handling.

Conclusion

This compound is a deceptively simple molecule with profound implications for synthetic chemistry. Its facile synthesis and the rich reactivity of its functional groups, particularly the allyloxy moiety that enables the powerful Claisen rearrangement, establish it as a valuable and versatile synthon. For researchers and drug development professionals, a comprehensive understanding of its chemical properties and reactivity is key to unlocking its full potential in the creation of novel and complex molecular entities.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Allyloxy-4-methoxybenzaldehyde from Vanillin

Executive Summary

This technical guide provides a detailed exploration of the synthesis of 3-Allyloxy-4-methoxybenzaldehyde, a valuable chemical intermediate, using vanillin as a readily available, bio-sourced starting material. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides detailed step-by-step experimental protocols for both conventional and mechanochemical approaches, and discusses critical parameters for process optimization. Furthermore, it covers essential purification techniques, comprehensive methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical framework for this important transformation.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of natural vanilla extract, is a highly significant and economically important aromatic compound.[1] Beyond its extensive use in the food and fragrance industries, its substituted phenolic structure makes it an ideal starting material for the synthesis of more complex molecules and pharmaceutical intermediates.[2][3] One such derivative, this compound, serves as a versatile building block. The introduction of the allyl group provides a reactive handle for subsequent chemical modifications, such as the Claisen rearrangement to introduce the allyl group onto the aromatic ring, or for the synthesis of polymers and other functional materials.[2][4]

The conversion of vanillin to its allylated ether is most commonly achieved via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an organohalide.[5][6] This guide will provide an in-depth analysis of this synthesis, from fundamental principles to practical laboratory execution.

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the reliable formation of both symmetrical and asymmetrical ethers.[5][7] The reaction involves the nucleophilic displacement of a halide from an alkyl halide by an alkoxide ion.[6][8]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which occurs in a single, concerted step.[5][7]

-

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin using a suitable base. This generates a potent nucleophile, the vanillinate phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. Carbonates, such as potassium carbonate (K₂CO₃), are often ideal for this purpose.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of the allyl bromide.[5][7]

-

Displacement: Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound.[7]

For the SN2 mechanism to be efficient, the alkyl halide should be primary and unhindered to minimize steric hindrance, which could otherwise favor a competing E2 elimination reaction.[8][9] Allyl bromide is an excellent substrate for this reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 3-Allyloxy-4-methoxybenzaldehyde: A Technical Guide for Researchers

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 3-Allyloxy-4-methoxybenzaldehyde (C₁₁H₁₂O₃; MW: 192.21 g/mol ), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectral databases and scientific literature to ensure technical accuracy and practical utility.

Introduction

This compound, also known by its IUPAC name 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde, is a substituted aromatic aldehyde. Its molecular structure, featuring an allyl ether and a methoxy group on the benzaldehyde framework, makes it a versatile precursor in the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed spectroscopic characterization to aid in its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the expected chemical shift range for aromatic and aliphatic protons. For ¹³C NMR, a wider spectral width is used to cover the range of both sp² and sp³ hybridized carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, aldehydic, methoxy, and allylic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | Aldehyde (-CHO) |

| 7.43 | dd, J = 8.2, 1.8 Hz | 1H | Aromatic (H-6) |

| 7.41 | d, J = 1.8 Hz | 1H | Aromatic (H-2) |

| 6.98 | d, J = 8.2 Hz | 1H | Aromatic (H-5) |

| 6.08 | ddt, J = 17.3, 10.5, 5.3 Hz | 1H | Allyl (-CH=) |

| 5.42 | dq, J = 17.3, 1.5 Hz | 1H | Allyl (=CH₂, trans) |

| 5.30 | dq, J = 10.5, 1.3 Hz | 1H | Allyl (=CH₂, cis) |

| 4.68 | dt, J = 5.3, 1.5 Hz | 2H | Allyl (-OCH₂-) |

| 3.94 | s | 3H | Methoxy (-OCH₃) |

Interpretation of the ¹H NMR Spectrum: The downfield singlet at 9.84 ppm is characteristic of the aldehydic proton. The aromatic region displays three distinct signals, consistent with a 1,2,4-trisubstituted benzene ring. The methoxy protons appear as a sharp singlet at 3.94 ppm. The allyloxy group gives rise to a complex set of signals: the proton on the central carbon of the double bond appears as a doublet of doublets of triplets, and the two terminal vinyl protons are diastereotopic, appearing as distinct doublet of quartets. The methylene protons adjacent to the ether oxygen are observed as a doublet of triplets.

Caption: Key ¹H NMR correlations in this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | Aldehyde (C=O) |

| 154.6 | Aromatic (C-4) |

| 149.9 | Aromatic (C-3) |

| 132.8 | Allyl (-CH=) |

| 129.9 | Aromatic (C-1) |

| 126.6 | Aromatic (C-6) |

| 118.2 | Allyl (=CH₂) |

| 112.0 | Aromatic (C-5) |

| 110.0 | Aromatic (C-2) |

| 70.0 | Allyl (-OCH₂-) |

| 56.1 | Methoxy (-OCH₃) |

Note: The ¹³C NMR data is based on information available from spectral databases and may be subject to slight variations depending on experimental conditions.

Interpretation of the ¹³C NMR Spectrum: The carbonyl carbon of the aldehyde group is observed at a characteristic downfield shift of 191.0 ppm. The aromatic carbons show six distinct signals, confirming the substitution pattern. The carbons of the allyloxy group are found at 132.8 ppm (-CH=), 118.2 ppm (=CH₂), and 70.0 ppm (-OCH₂-). The methoxy carbon appears at 56.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A common method for analyzing solid or oily samples is to place a small amount of the neat compound between two potassium bromide (KBr) plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2930, ~2840 | Medium | Aliphatic C-H stretch (methoxy and allyl) |

| ~2730 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1590, ~1510 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~995, ~930 | Medium | =C-H bend (out-of-plane) |

Note: The IR data is based on typical values for similar compounds and information from spectral databases.

Interpretation of the IR Spectrum: The strong absorption at approximately 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching of an aromatic aldehyde.[1][2] The presence of a weak band around 2730 cm⁻¹ is a characteristic feature of the C-H stretch of the aldehyde group.[1][2] The bands in the 1590-1510 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring. The strong absorptions around 1260 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the aryl-O ether bonds, respectively. The out-of-plane =C-H bending vibrations of the allyl group are observed around 995 cm⁻¹ and 930 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition: The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₃H₅]⁺ |

| 123 | [M - C₃H₅ - CO]⁺ |

| 95 | [C₆H₇O]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The mass spectral data is based on information available from spectral databases such as SpectraBase.[3]

Interpretation of the Mass Spectrum: The molecular ion peak [M]⁺ is observed at m/z 192, confirming the molecular weight of the compound. A prominent fragment is often observed at m/z 151, corresponding to the loss of the allyl group (C₃H₅). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4][5] Further fragmentation of the m/z 151 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment at m/z 123. The allyl cation itself is observed at m/z 41.

Sources

3-Allyloxy-4-methoxybenzaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 3-Methoxy-4-(prop-2-enoxy)benzaldehyde

This guide provides a comprehensive technical overview of 3-methoxy-4-(prop-2-enoxy)benzaldehyde, a versatile benzaldehyde derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, key reactions, and applications, grounding all information in established scientific principles and methodologies.

Compound Identification and Nomenclature

A notable point of ambiguity exists in the common nomenclature of this chemical family. The position of the 'allyloxy' and 'methoxy' groups is critical. This guide focuses on the more extensively documented isomer, 4-Allyloxy-3-methoxybenzaldehyde , due to its prevalent use as a synthetic intermediate. It is crucial to distinguish it from its isomer, 3-Allyloxy-4-methoxybenzaldehyde .

For clarity, the properties of both isomers are presented below.

| Attribute | 4-Allyloxy-3-methoxybenzaldehyde | This compound |

| Structure | Methoxy at C3, Allyloxy at C4 | Allyloxy at C3, Methoxy at C4 |

| Synonyms | 3-Methoxy-4-(allyloxy)benzaldehyde, O-Allylvanillin | 4-Methoxy-3-(allyloxy)benzaldehyde |

| CAS Number | 22280-95-1 [1] | 18075-40-6 [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃[1] | C₁₁H₁₂O₃[2][3] |

| Molecular Weight | 192.21 g/mol [1][5] | 192.21 g/mol [2][3] |

Physicochemical and Spectroscopic Profile (CAS: 22280-95-1)

4-Allyloxy-3-methoxybenzaldehyde is a colorless to yellowish liquid with a characteristic sweet, almond-like odor.[1] Its physical properties make it a versatile reagent in various organic solvents.

| Property | Value | Source(s) |

| Boiling Point | 313.2 °C at 760 mmHg | [1][6] |

| Density | 1.084 g/cm³ | [1][6] |

| Flash Point | 134.2 °C | [1][6] |

| Refractive Index | 1.537 | [1][6] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][5] |

| Exact Mass | 192.078644 g/mol | [5] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (3 distinct signals), the vinyl protons of the allyl group (~5.2-6.1 ppm), the methylene protons adjacent to the ether oxygen (~4.6 ppm), and the methoxy protons (~3.9 ppm).

-

FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group around 1690 cm⁻¹, C-O-C stretching from the ether and methoxy groups around 1200-1300 cm⁻¹, and C=C stretching from the aromatic ring and allyl group around 1580-1640 cm⁻¹.

Synthesis: O-Alkylation of Vanillin

The most common and efficient synthesis of 4-allyloxy-3-methoxybenzaldehyde is via the Williamson ether synthesis, starting from the widely available and bio-sourced building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).[7][8]

Reaction Mechanism and Rationale

The synthesis involves the deprotonation of the phenolic hydroxyl group of vanillin by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired allyl ether.

-

Choice of Base: Potassium carbonate (K₂CO₃) is often selected. It is a mild, inexpensive, and insoluble base, making it well-suited for this reaction as it is easily filtered off post-reaction, simplifying the workup.

-

Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.[9]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the allylation of vanillin.[9]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 equivalent).

-

Solvent and Base: Add a suitable solvent, such as acetone or DMF, to dissolve the vanillin. Add anhydrous potassium carbonate (1.5 equivalents).

-

Reagent Addition: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting vanillin spot is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Development and Organic Synthesis

4-Allyloxy-3-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block for more complex molecules.[1][2]

Claisen Rearrangement

The allyl ether functionality is a synthetic handle for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Upon heating, 4-allyloxy-3-methoxybenzaldehyde undergoes a[9][9]-sigmatropic rearrangement to yield 3-Allyl-4-hydroxy-5-methoxybenzaldehyde .[10] This rearranged product is a key intermediate in the synthesis of various natural products and bioactive compounds.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Physical and chemical characteristics of 3-Allyloxy-4-methoxybenzaldehyde

An In-Depth Technical Guide for Researchers and Drug Development Professionals

3-Allyloxy-4-methoxybenzaldehyde: A Versatile Synthetic Scaffold

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 18075-40-6), a key aromatic aldehyde intermediate. We will delve into its core physicochemical characteristics, spectroscopic profile, and established synthetic protocols. This document emphasizes the compound's chemical reactivity, exploring the strategic utility of its aldehyde, allyloxy, and methoxy functional groups in complex molecular design. Key applications as a versatile building block in the fields of pharmaceutical development, fragrance formulation, and agrochemical research are discussed, supported by detailed experimental frameworks and mechanistic insights. This guide is intended to serve as a foundational resource for scientists leveraging this scaffold in their research and development programs.

Introduction: A Molecule of Strategic Importance

This compound, also known as isovanillin allyl ether, is a disubstituted aromatic aldehyde. Its structure is built upon the isovanillin core, a naturally occurring organic compound, where the phenolic hydroxyl group has been converted to an allyl ether. This seemingly simple modification imbues the molecule with a unique combination of reactive sites: a versatile aldehyde, a readily transformable allyl group, and an electron-rich aromatic ring. This trifecta of functionality makes it a high-value intermediate for synthetic chemists.

The strategic importance of this molecule lies in its ability to serve as a precursor to a wide array of more complex structures. The aldehyde is a gateway to C-C bond formation through reactions like condensations, while the allyl group can undergo a variety of transformations, most notably the Claisen rearrangement to introduce an allyl group ortho to the original ether linkage.[1][2][3] These features make it a valuable starting material for generating libraries of compounds in drug discovery programs and for synthesizing specific targets in the fine chemical industry.[4]

Diagram: Chemical Structure

Caption: Structure of this compound (CAS: 18075-40-6).

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a synthetic intermediate is critical for its effective handling, reaction optimization, and purification. The data below has been compiled from various chemical suppliers and predictive models.

| Property | Value | Source(s) |

| CAS Number | 18075-40-6 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₂O₃ | [4][5][6] |

| Molecular Weight | 192.21 g/mol | [4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [8] |

| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane. Poorly soluble in water. | [9][10] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | [5][8] |

Spectroscopic and Analytical Characterization

While a publicly available, fully assigned experimental spectrum for this specific isomer is not readily found, its spectroscopic characteristics can be confidently predicted based on well-established principles and data from closely related analogs like isovanillin and other substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each functional group.

-

Aldehyde Proton (CHO): A sharp singlet at ~δ 9.8 ppm.

-

Aromatic Protons (Ar-H): Three protons in the aromatic region (~δ 7.0-7.5 ppm), likely exhibiting a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Allyl Group (-OCH₂CH=CH₂): A multiplet at ~δ 6.0 ppm (vinyl CH), two doublets of triplets at ~δ 5.3-5.5 ppm (terminal CH₂), and a doublet of triplets at ~δ 4.6 ppm (allylic OCH₂).

-

Methoxy Group (-OCH₃): A sharp singlet at ~δ 3.9 ppm.[11][12]

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will corroborate the structure.

-

Aldehyde Carbonyl (C=O): A signal downfield at ~δ 191 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals between ~δ 110-155 ppm.

-

Allyl Carbons (-OCH₂CH=CH₂): Signals at ~δ 133 ppm (vinyl CH), ~δ 118 ppm (terminal CH₂), and ~δ 70 ppm (allylic OCH₂).

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Aromatic & Alkene): Medium intensity bands around 1580-1600 cm⁻¹ and 1645 cm⁻¹.

-

C-O Stretch (Ether): Strong bands in the 1200-1270 cm⁻¹ (aryl ether) and 1020-1100 cm⁻¹ (alkyl ether) regions.[15][16][17][18]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would likely involve the loss of the allyl group, the aldehyde group (CHO), or a methyl radical from the methoxy group.[19][20][21]

Synthesis and Purification

The most direct and common synthesis of this compound is via a Williamson ether synthesis, starting from the readily available and inexpensive isovanillin.

Experimental Protocol: Synthesis from Isovanillin

Rationale: This protocol utilizes the nucleophilic phenoxide, generated in situ by a mild base (K₂CO₃), to displace the bromide from allyl bromide. Acetone is an excellent solvent for this Sₙ2 reaction as it readily dissolves the organic starting materials and facilitates the reaction without competing as a nucleophile.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Allyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Standard glassware for reflux, filtration, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovanillin (1.0 equivalent) in acetone.

-

Add finely ground anhydrous potassium carbonate (1.5-2.0 equivalents). The base acts as a proton scavenger to deprotonate the phenolic hydroxyl group.

-

To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise. An exothermic reaction may be observed.

-

Heat the mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the isovanillin spot.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

-

Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear to pale yellow liquid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective and sequential transformations.

Aldehyde Group Reactions

The aldehyde functionality is a prime site for nucleophilic addition and condensation reactions to build molecular complexity. A classic and powerful example is the Knoevenagel condensation.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[22] The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration, yielding an electron-deficient α,β-unsaturated product.[23][24] These products are valuable intermediates, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents.[25]

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation with an aldehyde.

Allyl Group Transformations

The allyl ether is not merely a protecting group; it is a functional handle for significant molecular rearrangement.

-

Claisen Rearrangement: Upon heating (typically >200 °C), aryl allyl ethers undergo a concerted, intramolecular[2][2]-sigmatropic rearrangement.[3][26] In this reaction, the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding an o-allyl phenol.[1][2] This is a powerful method for C-C bond formation directly onto an aromatic ring. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the p-allyl phenol.[27] For this compound, this reaction would yield 2-allyl-3-hydroxy-4-methoxybenzaldehyde, a highly functionalized and valuable synthetic intermediate.

Diagram: Claisen Rearrangement Mechanism

Caption: Generalized mechanism of the aromatic Claisen rearrangement.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block. Its structural motifs are found in numerous biologically active molecules.

-

Pharmaceutical Intermediates: Substituted benzaldehydes are foundational scaffolds for a vast number of therapeutic agents.[4] This compound serves as an intermediate in the synthesis of Diosmetin 3',7-Diglucuronide, a metabolite of the flavonoid Diosmetin, which is explored for treating chronic venous insufficiency.[8]

-

Scaffold for PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key anti-inflammatory target for treating respiratory diseases like COPD.[28][29] Many potent PDE4 inhibitors, such as Rolipram and Roflumilast, feature a catechol ether moiety (a vicinal alkoxy/hydroxy arrangement on a benzene ring).[30] this compound provides an ideal starting point for synthesizing analogs. The methoxy and allyloxy groups mimic the required catechol ether pharmacophore, while the aldehyde provides a reactive handle to append the rest of the inhibitor structure, making it a valuable scaffold for building libraries of potential PDE4 inhibitors.[31][32]

-

Fragrance and Flavor Industry: Aromatic aldehydes are widely used in the fragrance industry for their characteristic scents.[4] The specific combination of allyl, methoxy, and aldehyde groups can be used to formulate unique aromatic profiles.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. While specific toxicological data is limited, information from structurally related compounds provides a strong basis for safe handling protocols.

-

Hazard Identification (based on analogs):

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including nitrile gloves, safety goggles or a face shield, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[5][8]

Conclusion

This compound is a strategically valuable and versatile chemical intermediate. Its well-defined synthesis and the distinct, orthogonal reactivity of its aldehyde, allyloxy, and aromatic functionalities provide chemists with a powerful tool for constructing complex molecular architectures. Its proven utility as a precursor in the synthesis of flavonoids and its potential as a scaffold for developing novel therapeutics, particularly PDE4 inhibitors, underscore its importance for researchers in medicinal chemistry and drug discovery. This guide serves to equip scientists with the core technical knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

References

-

Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

JoVE. (2023, April 30). Video:[2][2] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement. Retrieved from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of a selective PDE4/TNFα inhibitor. Retrieved from [Link]

-

ResearchGate. (2011, November 19). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

NIH Public Access. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Benzyloxy)-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

-

ResearchGate. (n.d.). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Allyloxy-3-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

PubMed. (2025, February 13). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Retrieved from [Link]

-

PubMed. (2023, August 5). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. Retrieved from [Link]

-

Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

-

MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(allyloxy)-3-methoxybenzaldehyde (C11H12O3). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxybenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. 97% , 18075-40-6 - CookeChem [cookechem.com]

- 9. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]

- 15. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 16. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 3-Methoxy-4,5-methylenedioxybenzaldehyde [webbook.nist.gov]

- 21. PubChemLite - 4-(allyloxy)-3-methoxybenzaldehyde (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 22. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pure.tue.nl [pure.tue.nl]

- 26. chemistnotes.com [chemistnotes.com]

- 27. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 28. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Literature review on the synthesis of 3-Allyloxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Allyloxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive review of the synthesis of this compound, a valuable benzaldehyde derivative used as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established chemical principles.

Introduction and Strategic Overview

This compound (CAS No: 18075-40-6) is an aromatic aldehyde featuring both an allyloxy and a methoxy functional group. Its strategic importance lies in the versatile reactivity of these groups. The aldehyde can undergo a wide range of transformations, including condensation and oxidation/reduction reactions, while the allyl group is amenable to isomerization, oxidation, and addition reactions.

The most direct and industrially scalable approach to synthesizing this molecule is the Williamson ether synthesis. This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the phenolic starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde), which is readily available and provides the core benzaldehyde structure with the desired methoxy group at position 4. The allyl group is introduced using an allyl halide, typically allyl bromide.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Mechanistic Rationale and Experimental Causality

The Williamson ether synthesis proceeds via a two-step mechanism involving an acid-base reaction followed by a nucleophilic substitution. Understanding the causality behind the choice of reagents and conditions is critical for a successful and reproducible synthesis.

Pillar 1: The Role of the Base

The reaction is initiated by a base, which deprotonates the phenolic hydroxyl group of isovanillin. The pKa of a typical phenol is around 10. Therefore, a base with a conjugate acid pKa significantly higher than 10 is required for efficient deprotonation.

-

Expertise in Action: While strong bases like sodium hydride (NaH) could be used, potassium carbonate (K₂CO₃) is often the preferred choice in industrial and laboratory settings. It is a mild, inexpensive, and non-hygroscopic solid that is easily handled and removed by filtration after the reaction. Its basicity is sufficient to generate the nucleophilic phenoxide in situ without promoting significant side reactions.

Pillar 2: The Nucleophilic Substitution (Sₙ2) Step

The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction.

-

Trustworthiness of the Protocol: Allyl bromide is an excellent electrophile for this step because the bromide ion is a good leaving group, and the primary carbon is sterically unhindered, facilitating the backside attack by the phenoxide. The choice of a polar aprotic solvent, such as acetone, is crucial. Acetone effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving its nucleophilicity high. Furthermore, it has a convenient boiling point (56°C) for refluxing the reaction to ensure a reasonable rate.

The mechanism is illustrated below:

Caption: Mechanism of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the O-alkylation of phenolic aldehydes.[1]

Materials and Reagents:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Allyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add isovanillin (e.g., 76 g, 0.5 mol) and anhydrous potassium carbonate (e.g., 104 g, 0.75 mol).

-

Solvent Addition: Add acetone (e.g., 450 mL) to the flask.

-

Stirring: Begin stirring the mixture to create a suspension.

-

Reagent Addition: Add allyl bromide (e.g., 67 g, 0.55 mol) dropwise to the stirred suspension over approximately 20 minutes at room temperature. An exothermic reaction may be observed.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 56°C).

-

Reaction Monitoring: Maintain the reflux for 4-5 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the isovanillin spot.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, an oil, can be purified by vacuum distillation. The product, this compound, distills at 137-150°C at 1.5 mbar.[1] Alternatively, for smaller scales or higher purity, purification can be achieved via column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2][3]

Data Summary and Characterization

The following tables summarize the reaction parameters and physicochemical properties of the target compound.

Table 1: Reaction Parameters for the Synthesis

| Parameter | Value/Reagent | Molar Ratio (to Isovanillin) | Rationale |

| Starting Material | Isovanillin (C₈H₈O₃)[4] | 1.0 | Phenolic precursor |

| Alkylating Agent | Allyl Bromide (C₃H₅Br) | ~1.1 | Slight excess ensures complete reaction of isovanillin |

| Base | Potassium Carbonate (K₂CO₃) | ~1.5 | Sufficient to drive the deprotonation equilibrium |

| Solvent | Acetone | N/A | Polar aprotic solvent, facilitates Sₙ2 reaction |

| Temperature | Reflux (~56 °C) | N/A | Provides sufficient energy to overcome activation barrier |

| Reaction Time | 5 hours | N/A | Typical duration for completion, should be confirmed by TLC |

| Reported Yield | ~85 g (from 76 g Isovanillin) | ~90% | High-yielding transformation |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18075-40-6 | [5] |

| Molecular Formula | C₁₁H₁₂O₃ | [6] |

| Molecular Weight | 192.21 g/mol | [6] |

| Appearance | Oil / Colorless Liquid | [5][6] |

| Boiling Point | 137-150 °C @ 1.5 mbar | [1] |

| Purity | >95% (typical) | [6] |

Conclusion and Further Applications

The Williamson ether synthesis provides a robust, efficient, and high-yielding pathway to this compound from isovanillin. The protocol is straightforward and utilizes common laboratory reagents and equipment, making it suitable for both academic and industrial applications. The resulting product is a versatile intermediate. For instance, the allyl group can undergo a Claisen rearrangement to introduce the allyl group onto the aromatic ring, a key step in the synthesis of other complex natural products and pharmaceutical agents.[7][8] The aldehyde functionality also serves as a handle for building molecular complexity through reactions like the Wittig, Knoevenagel, or Schiff base formations.[2]

This guide provides the foundational knowledge and a validated protocol for the synthesis, empowering researchers to confidently produce and utilize this valuable chemical intermediate in their work.

References

- Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. Benchchem.

- Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Vers

- Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Benchchem.

- 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.

- Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. PrepChem.com.

- Synthesis of this compound. PrepChem.com.

- 4-(allyloxy)-3-methoxybenzaldehyde. Guidechem.

- This compound. SyTracks.

- Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound [sytracks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Discovery and historical synthesis of 3-Allyloxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Allyloxy-4-methoxybenzaldehyde

Introduction: A Versatile Aromatic Intermediate

This compound, an aromatic aldehyde derived from isovanillin, serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring an allyl ether and a benzaldehyde moiety, offers dual reactivity, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals. The historical synthesis of this compound is rooted in one of the most fundamental reactions in organic chemistry, providing a classic example of ether formation. This guide delves into the primary synthetic pathway, the underlying chemical principles, and the subsequent transformations that define its utility.

The most prevalent and historically established method for preparing this compound is through the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1]. This transformation is a quintessential example of the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers developed by Alexander Williamson in 1850[2].

Core Synthesis: The Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[2][3]. The reaction involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion. This ion then attacks an electrophilic carbon, typically on a primary alkyl halide, displacing the halide leaving group to form the ether linkage[4].

In the context of this compound synthesis, the phenolic hydroxyl group of isovanillin is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide), displacing the bromide ion and forming the desired allyl ether product[5].

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis from Isovanillin

The following protocol is a representative method for the laboratory-scale synthesis of this compound[5].

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovanillin (76 g) in acetone (450 mL).

-

Addition of Base: Add anhydrous potassium carbonate (104 g) to the stirred solution. The potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group of isovanillin, forming the potassium phenoxide salt in situ. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

-

Allylation: Add allyl bromide (67 g) dropwise to the mixture over approximately 20 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 5 hours. The elevated temperature increases the reaction rate.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the potassium salts (KBr and unreacted K₂CO₃).

-

Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by vacuum distillation to yield pure this compound[5].

| Parameter | Value | Purpose |

| Starting Material | Isovanillin | Phenolic precursor |

| Reagent | Allyl Bromide | Allyl group source for etherification |

| Base | Potassium Carbonate | Deprotonates the phenolic -OH group |

| Solvent | Acetone | Polar aprotic solvent for SN2 reaction |

| Reaction Time | 5 hours | To ensure completion of the reaction |

| Temperature | Reflux | To accelerate the rate of reaction |

| Purification | Vacuum Distillation | To isolate the pure product from non-volatile impurities |

A Key Transformation: The Claisen Rearrangement

While the synthesis of this compound is significant, its utility is often as a precursor for another classic named reaction: the Claisen rearrangement. This reaction is a powerful carbon-carbon bond-forming process that involves the thermal, intramolecular rearrangement of an allyl phenyl ether to an ortho-allylphenol[6][7]. It is a[8][8]-sigmatropic rearrangement, proceeding through a concerted, cyclic six-membered transition state[7][9].

When this compound is heated, it undergoes a Claisen rearrangement to form 2-allyl-3-hydroxy-4-methoxybenzaldehyde. The reaction involves the migration of the allyl group from the ether oxygen to the ortho position (C2) of the benzene ring. The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol product[7].

Caption: Claisen Rearrangement of this compound.

This rearrangement is synthetically valuable as it allows for the introduction of an allyl substituent ortho to a hydroxyl group, a common structural motif in natural products and pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 18075-40-6 | [10] |

| Molecular Formula | C₁₁H₁₂O₃ | [11] |

| Molecular Weight | 192.21 g/mol | [11] |

| Appearance | Oil | [11] |

| Boiling Point | 137-150 °C at 1.5 mbar | [5] |

Conclusion

The synthesis of this compound is a textbook illustration of the Williamson ether synthesis, a reaction that has remained indispensable for over 170 years. Starting from the readily available isovanillin, this method provides a straightforward and efficient route to a versatile chemical intermediate. The true synthetic potential of this molecule is further realized through its subsequent transformation via the Claisen rearrangement, which facilitates the construction of more complex, functionalized aromatic systems. For researchers in drug discovery and materials science, understanding these foundational synthetic pathways is crucial for the rational design and development of novel molecules.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[12]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Retrieved from [Link]

-

Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

-

PubChem. (n.d.). 3-Allyloxy-4-methoxybenzyl Alcohol. Retrieved from [Link]

-

ResearchGate. (2015). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

University of Sheffield. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Takeda, K. (2021). Claisen rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. Retrieved from [Link]

Sources

- 1. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound [sytracks.com]

- 12. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

The Strategic Utility of 3-Allyloxy-4-methoxybenzaldehyde in Advanced Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. 3-Allyloxy-4-methoxybenzaldehyde, a derivative of the readily available natural product vanillin, has emerged as a versatile and highly valuable building block. Its unique combination of a reactive aldehyde, a methoxy group, and a strategically positioned allyl ether moiety provides a powerful platform for a diverse range of synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its pivotal role in the Claisen rearrangement and its subsequent utility in the synthesis of functional polymers and as a precursor to potential pharmacophores. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted precursor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 22280-95-1 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless to yellowish liquid/oil |

| Boiling Point | 313.2 °C at 760 mmHg |

| Density | 1.084 g/cm³ |

| Refractive Index | 1.537 |

Safety Profile:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The primary safety concern in the synthesis of this compound lies in the handling of allyl bromide . Allyl bromide is a highly flammable, toxic, and corrosive lachrymator.[2][3] It is crucial to handle this reagent with extreme caution in a fume hood, away from ignition sources, and with appropriate PPE.

Synthesis of this compound: A Practical Approach

The most common and economically viable route to this compound is through the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method is robust, high-yielding, and readily scalable.

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism.[4][5][6] In this specific application, the phenolic hydroxyl group of isovanillin is deprotonated by a weak base, typically potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause significant side reactions with the aldehyde or the allyl bromide. Being a solid, it is also easily removed by filtration after the reaction.

-

Solvent: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the organic starting materials and facilitates the SN2 reaction.[6] Its relatively low boiling point allows for easy removal post-reaction.

-

Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Allyl bromide

-

Anhydrous potassium carbonate

-

Acetone

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone to create a stirrable slurry.

-

With vigorous stirring, add allyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.

The Claisen Rearrangement: A Gateway to Functionalized Phenols

The most significant synthetic application of this compound is its participation in the aromatic Claisen rearrangement. This powerful, thermally-induced-sigmatropic rearrangement provides a direct route to ortho-allyl phenols, which are themselves versatile intermediates.[1][8]

Mechanistic Insights

The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state.[9] In the case of this compound, heating promotes the-sigmatropic shift of the allyl group from the ether oxygen to the ortho position of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate. A subsequent, rapid tautomerization (enolization) restores the aromaticity of the ring, yielding the final product, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[1]

Experimental Protocol: Claisen Rearrangement of this compound

This protocol is based on a microwave-assisted procedure, which significantly reduces reaction times compared to conventional heating.[3]

Materials:

-

This compound

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Microwave reactor

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP) in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200 °C for 3 hours.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid. A yield of 92% has been reported for this transformation.[3]

Critical Parameters and Insights:

-

Solvent: High-boiling polar aprotic solvents like NMP are ideal for this reaction as they can reach the high temperatures required for the rearrangement and can help to stabilize the polar transition state.

-

Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction, likely due to efficient and rapid heating of the polar solvent and reactants. This often leads to cleaner reactions and higher yields in shorter times.

-

Purity of Starting Material: The success of the Claisen rearrangement is highly dependent on the purity of the starting this compound. Impurities can lead to side reactions and lower yields.

Applications in Advanced Synthesis

The true value of this compound lies in the synthetic versatility of both the precursor itself and its rearranged product. The aldehyde and allyl functionalities serve as handles for a wide array of subsequent chemical modifications.

Precursor for Functional Polymers: The Case of Calixarenes

Calixarenes are macrocyclic compounds with a cup-like shape that have found applications in host-guest chemistry, sensing, and as adsorbents. This compound can be used as the aldehyde component in the acid-catalyzed condensation reaction with resorcinol to form C-4-allyloxy-3-methoxyphenylcalix[10]resorcinarene.[10]

The allyl groups on the upper rim of the calixarene provide reactive sites for further functionalization. These can be modified through various reactions, such as thiol-ene click chemistry , epoxidation, or polymerization, to tailor the properties of the calixarene for specific applications, such as heavy metal adsorption.[10][11][12][13] The thiol-ene reaction, in particular, is a highly efficient and orthogonal "click" reaction that allows for the facile introduction of a wide range of functionalities onto the calixarene scaffold.[11][12][13][14]

A Versatile Precursor in Pharmaceutical Synthesis

Substituted benzaldehydes are key intermediates in the synthesis of numerous pharmaceuticals. While direct synthesis of a marketed drug from this compound is not widely reported, the structural motif of its rearranged product, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is highly relevant.

For instance, the anti-inflammatory drug Apremilast , a phosphodiesterase 4 (PDE4) inhibitor, contains a 3-ethoxy-4-methoxyphenyl group.[15][16][17][18][19] The synthesis of Apremilast often starts from intermediates that are structurally very similar to the product of the Claisen rearrangement of this compound. The allyl group in 3-allyl-4-hydroxy-5-methoxybenzaldehyde can be readily converted to an ethyl group through isomerization followed by reduction, providing a pathway to intermediates analogous to those used in the synthesis of Apremilast and other PDE4 inhibitors. This highlights the potential of this compound as a starting material for the exploration of novel analogues of existing drugs and the discovery of new bioactive molecules. The aldehyde functionality can be further elaborated to construct complex heterocyclic systems commonly found in pharmaceuticals.

Conclusion

This compound is a precursor molecule that offers a compelling combination of accessibility, reactivity, and versatility. Its straightforward synthesis from isovanillin and its efficient conversion to a highly functionalized ortho-allyl phenol via the Claisen rearrangement make it a valuable tool for organic chemists. The presence of multiple reactive handles allows for its incorporation into a wide range of molecular targets, from functional polymers like calixarenes to complex scaffolds relevant to medicinal chemistry. As the demand for sophisticated and efficiently synthesized molecules continues to grow, the strategic application of precursors like this compound will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis, drug discovery, and materials science.

References

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. [Link]

-

SAFETY DATA SHEET - Allyl bromide. Stobec. (2012-09-20). [Link]

-

allyl bromide. SD Fine-Chem. [Link]

-

Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[10]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Oriental Journal of Chemistry. [Link]

-

Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. (2024-10-09). [Link]

-

“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. [Link]

-

Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega. (2020-03-26). [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

-

A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ACS Publications. (2021-07-06). [Link]

- EP3181549A1 - Process for the preparation of apremilast.

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]

- MX2023012611A - Process for synthesizing apremilast.

-

Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. (2025-03-22). [Link]

- WO2016189486A1 - An improved process for preparation of apremilast and novel polymorphs thereof.

-

PROCESS FOR PREPARATION OF APREMILAST. European Patent Office - EP 3341359 B1. (2016-08-22). [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823. PubChem. [Link]

-